Cas no 847448-32-2 ((R)-1-(3,4-Difluorophenyl)propan-1-amine)

(R)-1-(3,4-Difluorophenyl)propan-1-amine is a chiral amine compound featuring a 3,4-difluorophenyl group and a propylamine side chain. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for active pharmaceutical ingredients (APIs). The presence of difluorine substituents enhances its metabolic stability and lipophilicity, which can influence binding affinity in drug design. This compound is commonly utilized in medicinal chemistry research for the development of CNS-targeting agents and enzyme inhibitors. High-purity grades are available to ensure reproducibility in synthetic workflows. Its structural features make it a versatile intermediate for fine chemical synthesis.
(R)-1-(3,4-Difluorophenyl)propan-1-amine structure
847448-32-2 structure
Product Name:(R)-1-(3,4-Difluorophenyl)propan-1-amine
CAS No:847448-32-2
MF:C9H11F2N
MW:171.18714928627
MDL:MFCD12757715
CID:1030904
PubChem ID:53484815
Update Time:2025-11-01

(R)-1-(3,4-Difluorophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
    • (1S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
    • (R)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE-HCL
    • AK133434
    • ST2401570
    • AB0000595
    • AX8254985
    • (R)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE HCL
    • (1R)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE
    • (αR)-α-Ethyl-3,4-difluorobenzenemethanamine (ACI)
    • (1R)-1-(3,4-Difluorophenyl)propan-1-amine
    • XIB44832
    • 1565825-89-9
    • (1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
    • MFCD12757715
    • AKOS015923223
    • AS-69540
    • CS-0153919
    • (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride ee
    • Y10298
    • (R)-1-(3,4-Difluorophenyl)propan-1-aminehydrochloride
    • 847448-32-2
    • (R)-1-(3,4-Difluorophenyl)propan-1-amine
    • MDL: MFCD12757715
    • Inchi: 1S/C9H11F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1
    • InChI Key: LWTZLRLBBSSNEN-SECBINFHSA-N
    • SMILES: [C@@H](C1C=CC(F)=C(F)C=1)(N)CC

Computed Properties

  • Exact Mass: 207.0626334g/mol
  • Monoisotopic Mass: 207.0626334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

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(R)-1-(3,4-Difluorophenyl)propan-1-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
2-Mercaptoimidazoles, a new class of potent CCR2 antagonists
Van Lommen, Guy; Doyon, Julien; Coesemans, Erwin; Boeckx, Staf; Cools, Marina; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(3), 497-500

(R)-1-(3,4-Difluorophenyl)propan-1-amine Raw materials

(R)-1-(3,4-Difluorophenyl)propan-1-amine Preparation Products

(R)-1-(3,4-Difluorophenyl)propan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:847448-32-2)(R)-1-(3,4-Difluorophenyl)propan-1-amine
Order Number:A864022
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:44
Price ($):508.0
Email:sales@amadischem.com

Additional information on (R)-1-(3,4-Difluorophenyl)propan-1-amine

Introduction to (R)-1-(3,4-Difluorophenyl)Propan-1-Amine (CAS No. 847448-32-2)

(R)-1-(3,4-Difluorophenyl)Propan-1-Amine, also known by its CAS registry number 847448-32-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral amine derivative with a fluorinated aromatic ring, making it a valuable molecule for exploring stereochemical effects and bioactivity. The presence of the fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic and steric properties, which can influence its interactions with biological systems.

The synthesis of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine typically involves multi-step processes, including nucleophilic aromatic substitution or coupling reactions. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, which is crucial for its application in drug discovery and development. The use of chiral catalysts has significantly improved the yield and enantiomeric excess of this compound, making it more accessible for research purposes.

One of the most promising applications of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine lies in its potential as a lead compound in drug design. Fluorinated aromatic amines are known to exhibit diverse pharmacological activities, including antiviral, anticancer, and neuroprotective effects. Recent studies have demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as anxiety disorders or chronic pain.

In addition to its pharmacological applications, (R)-1-(3,4-Difluorophenyl)Propan-1-Amine has also been explored for its role in chemical synthesis as an intermediate. Its ability to undergo various functional group transformations makes it a versatile building block for constructing more complex molecules. For instance, it can be used as a starting material for synthesizing fluorinated heterocycles or bioisosteres, which are valuable in medicinal chemistry.

The physical properties of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine have been extensively characterized to facilitate its handling and storage. It is a crystalline solid with a melting point of approximately 95°C and a solubility profile that makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are essential for ensuring reproducibility in experimental setups and scalability in industrial applications.

From an environmental perspective, the biodegradation and toxicity profiles of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine are currently under investigation. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions; however, further research is required to assess its long-term impact on ecosystems. Regulatory agencies are increasingly emphasizing the need for green chemistry principles in drug development, and understanding the environmental fate of such compounds is becoming a critical consideration.

In conclusion, (R)-1-(3,4-Difluorophenyl)Propan-1-Amine (CAS No. 847448-32-2) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and pharmacological insights, positions it as a key player in future research endeavors. As our understanding of this compound deepens through ongoing studies, it is anticipated that new opportunities for innovation will emerge across various sectors.

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Amadis Chemical Company Limited
(CAS:847448-32-2)(R)-1-(3,4-Difluorophenyl)propan-1-amine
A864022
Purity:99%
Quantity:1g
Price ($):508.0
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